TL13-12

PROTAC Selectivity Aurora A

TL13-12 (CAS 2229037-04-9) is a potent and selective anaplastic lymphoma kinase (ALK) PROTAC degrader that inhibits ALK activity with an IC₅₀ of 0.69 nM and degrades ALK in cells with DC₅₀ values of 10 nM and 180 nM in H3122 and Karpas 299 cells, respectively. Developed through conjugation of the ALK inhibitor TAE684 with the cereblon E3 ligase ligand pomalidomide , TL13-12 represents the first small-molecule degrader of ALK, including in non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines.

Molecular Formula C45H53ClN10O10S
Molecular Weight 961.5 g/mol
Cat. No. B15541159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL13-12
Molecular FormulaC45H53ClN10O10S
Molecular Weight961.5 g/mol
Structural Identifiers
InChIInChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53)
InChIKeyWXNUIPVZMJMPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TL13-12: Potent and Selective ALK PROTAC Degrader for Targeted Protein Degradation Research


TL13-12 (CAS 2229037-04-9) is a potent and selective anaplastic lymphoma kinase (ALK) PROTAC degrader that inhibits ALK activity with an IC₅₀ of 0.69 nM and degrades ALK in cells with DC₅₀ values of 10 nM and 180 nM in H3122 and Karpas 299 cells, respectively [1]. Developed through conjugation of the ALK inhibitor TAE684 with the cereblon E3 ligase ligand pomalidomide , TL13-12 represents the first small-molecule degrader of ALK, including in non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines [1].

Why Substituting TL13-12 with a Generic ALK Inhibitor or PROTAC Undermines Experimental Integrity


TL13-12's mechanism of action—catalytic degradation of ALK via the ubiquitin-proteasome system—cannot be functionally replicated by traditional occupancy-driven ALK inhibitors such as TAE684, LDK378 (ceritinib), or alectinib [1]. While some ALK PROTACs share the general degradation modality, their selectivity profiles, degradation efficiencies across different cell lines harboring distinct ALK fusions or mutations, and susceptibility to drug transporter-mediated resistance vary substantially [2]. Notably, the negative control compound TL13-22, which retains potent ALK inhibitory activity (IC₅₀ = 0.54 nM) but lacks degradation capability [3], provides an essential experimental tool for distinguishing pharmacological inhibition from degradation effects—a feature that generic ALK-targeting agents lack.

Quantitative Evidence of TL13-12 Differentiation Versus ALK Degrader Comparators


TL13-12 Exhibits Superior Selectivity for ALK over Aurora A Compared to TL13-112

TL13-12 demonstrates higher selectivity for ALK degradation relative to Aurora A kinase compared to the related PROTAC degrader TL13-112 . This differential selectivity is critical for experiments where off-target Aurora A degradation could confound phenotypic interpretation.

PROTAC Selectivity Aurora A ALK Targeted Protein Degradation

Cell Line-Specific Degradation Potency (DC₅₀) in H3122 and Karpas 299 Cells

TL13-12 degrades ALK with DC₅₀ values of 10 nM in H3122 cells (NSCLC, EML4-ALK) and 180 nM in Karpas 299 cells (ALCL, NPM-ALK) after 16 hours of treatment [1]. This 18-fold difference in potency between cell lines highlights context-dependent degradation efficiency, an important consideration for cell-type-specific experimental design.

DC50 H3122 Karpas 299 ALK degradation PROTAC

Sustained Inhibition of Downstream ALK Signaling Compared to Parental Inhibitor TAE684

TL13-12 sustains inhibition of ALK and STAT3 phosphorylation over a 48-hour time course in H3122 cells, whereas the parental inhibitor TAE684 shows recovery of signaling [1]. This prolonged pharmacodynamic effect is a hallmark advantage of the degradation mechanism over occupancy-based inhibition.

STAT3 Phosphorylation Sustained inhibition TAE684 PROTAC

Availability of TL13-22 as a Negative Control for Distinguishing Degradation from Inhibition

TL13-22 (CAS 2229036-65-9) is a negative control compound that retains potent ALK inhibitory activity (IC₅₀ = 0.54 nM) but does not induce ALK degradation [1]. It is structurally related to TL13-12 and serves as an essential control to differentiate degradation-dependent phenotypes from inhibition-dependent effects.

Negative control TL13-22 ALK inhibitor Degradation PROTAC

Degradation of Additional Kinases Including PTK2, FER, Aurora A, and RPS6KA1

In addition to ALK, TL13-12 induces degradation of PTK2 (FAK), FER, Aurora A, and RPS6KA1 (RSK1) with IC₅₀ values of 18.4 nM, 5.74 nM, 13.5 nM, and 65 nM, respectively [1]. This polypharmacology profile may be advantageous for targeting cancer cell dependencies on multiple kinases or may represent off-target effects that require careful interpretation.

Kinase degradation PTK2 FER RPS6KA1 Aurora A Off-target

ALX Degradation in Diverse Cancer Cell Line Models

TL13-12 induces ALK degradation in NSCLC cells expressing EML4-ALK fusion, ALCL cells expressing NPM-ALK fusion, and neuroblastoma cells harboring ALK F1174L or ALK R1275Q point mutations [1]. This broad activity across multiple clinically relevant ALK oncogenic drivers distinguishes TL13-12 from degraders that may be more restricted in their mutant coverage.

NSCLC ALCL Neuroblastoma EML4-ALK NPM-ALK F1174L R1275Q

Optimal Research and Industrial Application Scenarios for TL13-12


Investigating ALK Degradation-Dependent Phenotypes Using TL13-22 as a Negative Control

Employ TL13-12 in parallel with its negative control TL13-22 to dissect whether observed biological effects (e.g., apoptosis, cell cycle arrest, transcriptional changes) are due to ALK catalytic inhibition or protein degradation [1]. This is essential for mechanistic studies aiming to validate degradation as a therapeutic strategy distinct from kinase inhibition.

Prolonged Suppression of ALK Signaling in H3122 NSCLC Models

Utilize TL13-12 in long-term assays (≥48 hours) to maintain suppression of ALK and STAT3 phosphorylation, leveraging the sustained pharmacodynamic effect relative to the reversible inhibitor TAE684 [1]. This scenario is particularly relevant for chronic exposure studies, resistance modeling, and experiments requiring durable pathway inhibition.

Cross-Cancer Comparative Studies of ALK Degradation Efficiency

Compare TL13-12-mediated ALK degradation across different ALK-driven cancer cell types (H3122 NSCLC, Karpas 299 ALCL, Kelly and CHLA20 neuroblastoma) to assess cell-line-specific factors affecting degrader potency, such as ABCB1 transporter expression [1]. This application supports biomarker discovery for sensitivity to PROTAC-based therapies.

PROTAC Selectivity Profiling in Kinase Degradation Screens

Use TL13-12 as a benchmark compound in selectivity panels evaluating ALK-targeting PROTACs, given its well-characterized degradation profile for off-target kinases (PTK2, FER, Aurora A, RPS6KA1) [1]. This provides a reference standard for assessing the selectivity improvements of novel ALK degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TL13-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.